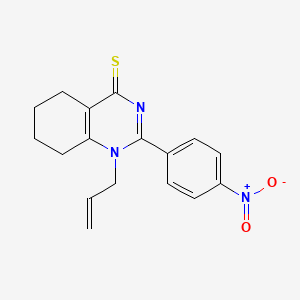

1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

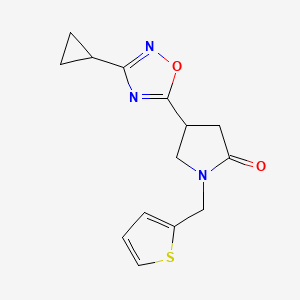

The compound “1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

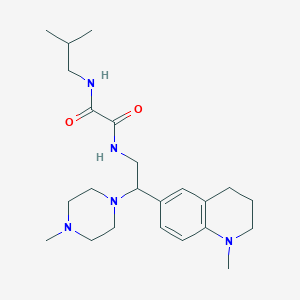

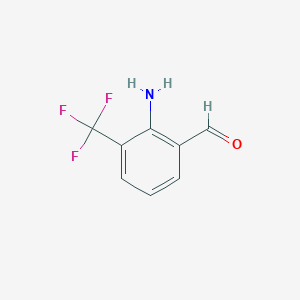

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring . The molecule also contains an allyl group and a nitrophenyl group attached to the quinazoline core .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive and potentially explosive. The compound is likely to be insoluble in water due to the presence of the hydrophobic benzene rings .Scientific Research Applications

Allylic Amination and Catalysis

The allylic amination of unfunctionalized olefins by nitroarenes, catalyzed by specific complexes, is a significant application area. This process includes functionalization of nitro groups and can extend to substrates with strong electron-withdrawing groups. This reaction offers a method for the synthesis of allylic amines with diverse electronic properties on the aryl ring, illustrating the versatility of 1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in catalytic processes (Ragaini, Cenini, Turra, & Caselli, 2004).

Synthesis of Substituted Thioureas

The compound is utilized in the synthesis of substituted thioureas. This includes the preparation of various tetrahydroquinazoline-2-thiones by refluxing diamines with carbon disulfide. These compounds are suggested to have potential antithyroidal, antitubercular, and/or antifungal properties, highlighting the compound's significance in developing pharmaceuticals (Orth & Jones, 1961).

Solid Phase Synthesis

Solid phase synthesis of disubstituted tetrahydroquinazolines using a tetrafunctional scaffold is another application. This involves preparing a scaffold by nitration and anchoring it to a resin, followed by a series of reactions to produce disubstituted tetrahydroquinazolines. This method demonstrates the compound's utility in facilitating complex organic syntheses (Wang, Song, Dixon, Kurth, & Lam, 2005).

Antiarrhythmic Properties

The compound's derivatives, specifically isomer forms containing nitrophenyl groups, have been studied for their antiarrhythmic properties. This research is crucial for developing new cardiovascular drugs, suggesting the potential medicinal applications of these compounds (Markaryan, Arustamyan, Avetisyan, Markaryan, & Asatryan, 2000).

Diastereoselective Synthesis

The compound is involved in the diastereoselective synthesis of tetrahydroquinoline carboxylic esters, highlighting its role in producing stereochemically complex molecules. This application is important in the field of stereoselective synthesis and chiral chemistry (Bunce, Herron, Johnson, & Kotturi, 2001).

Future Directions

The study of quinazoline derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing “1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” and studying its potential biological activities. Additionally, the development of more efficient and environmentally friendly synthesis methods for quinazoline derivatives could also be a valuable area of research .

Properties

IUPAC Name |

2-(4-nitrophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-2-11-19-15-6-4-3-5-14(15)17(23)18-16(19)12-7-9-13(10-8-12)20(21)22/h2,7-10H,1,3-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNKICJPOOVXIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2868927.png)

![N-[2-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2868928.png)

![5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2868929.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868930.png)

![3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2868940.png)